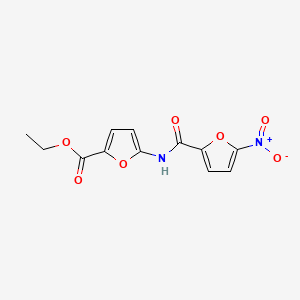![molecular formula C10H6N2S4 B12897191 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- CAS No. 125113-35-1](/img/structure/B12897191.png)
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- is a complex organic compound with the molecular formula C10H6N2S4. This compound is known for its unique structure, which includes two fused dithiolo rings and a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- typically involves the reaction of bis(N-tosylpyrrole) with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiolo rings . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur-containing intermediates.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, iodine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved dithiolo rings
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective component in organic electronic devices . Additionally, its ability to undergo oxidation and reduction reactions enables it to modulate biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5H-1,3-Dithiolo[4,5-c]pyrrole: A simpler analog with similar dithiolo and pyrrole rings.
2-(1,3-Dithiol-2-ylidene)-5H-1,3-dithiolo[4,5-c]pyrrole: Another related compound with a slightly different substitution pattern.
5-Butyl-5H-1,3-dithiolo[4,5-c]pyrrole-2-thione: Contains a butyl group, adding to its hydrophobicity and altering its reactivity.
Uniqueness
The uniqueness of 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- lies in its ability to form stable, conjugated systems that are highly conductive. This makes it particularly valuable in the field of organic electronics, where it can be used to create efficient, flexible, and lightweight electronic devices .
Propiedades
| 125113-35-1 | |
Fórmula molecular |
C10H6N2S4 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-(5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C10H6N2S4/c1-5-6(2-11-1)14-9(13-5)10-15-7-3-12-4-8(7)16-10/h1-4,11-12H |
Clave InChI |
LORPDCNBXJCIRM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN1)SC(=C3SC4=CNC=C4S3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)
